molecular formula C8H8O3 B052013 2,4-Dihydroxy-3-methylbenzaldehyde CAS No. 6248-20-0

2,4-Dihydroxy-3-methylbenzaldehyde

Cat. No. B052013
CAS RN: 6248-20-0
M. Wt: 152.15 g/mol
InChI Key: AOPMHYFEQDBXPZ-UHFFFAOYSA-N
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Patent
US05242796

Procedure details

A solution of 2,4-dihydroxy-3-methylbenzaldehyde (30.0 g, 197 mmol) with isopropanol (3 L) was ice-cooled in a 5 L 3-neck flask fitted with a magnetic stirrer. Phosphoric acid (4 mL) and d10% palladium on carbon were added and the solution was sparged with nitrogen, then hydrogen. When uptake was judged to be complete (c. 1.5 hour) the solution was again sparged with nitrogen and then filtered through Celite®. The solvent was stripped off, the residue taken up in ethyl acetate, and the resulting solution washed with water (4×100 mL). The water washes were back-extracted with ethyl acetate and the combined organic layers dried over sodium sulfate and stripped down. Sublimation (95°, 0.05 torr) afforded a colorless solid (19.6 g, 72%). M.p. 107°-8° C. (Lit. 108°-109° C. [W. Baker et al., J. Chem. Soc., 2834-5 (1949).]). NMR (DMSO-d6): δ 1.969 (s, 3H), 2.037 (s, 3H), 6.220 (d, J=8.1 hz, 1H), 6.637 (d, J=8.1 hz, 1H), 7.929 (s, 1H), and 8.785 (s, 1H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
3 L
Type
solvent
Reaction Step Three
Name
Yield
72%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:9]([CH3:10])=[C:8]([OH:11])[CH:7]=[CH:6][C:3]=1[CH:4]=O.P(=O)(O)(O)O>[Pd].C(O)(C)C>[CH3:10][C:9]1[C:2]([OH:1])=[C:3]([CH3:4])[CH:6]=[CH:7][C:8]=1[OH:11]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
OC1=C(C=O)C=CC(=C1C)O
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
3 L
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in a 5 L 3-neck flask
CUSTOM
Type
CUSTOM
Details
fitted with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
the solution was sparged with nitrogen
CUSTOM
Type
CUSTOM
Details
(c. 1.5 hour)
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
was again sparged with nitrogen
FILTRATION
Type
FILTRATION
Details
filtered through Celite®
WASH
Type
WASH
Details
the resulting solution washed with water (4×100 mL)
EXTRACTION
Type
EXTRACTION
Details
The water washes were back-extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers dried over sodium sulfate

Outcomes

Product
Name
Type
product
Smiles
CC1=C(O)C=CC(=C1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 19.6 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.